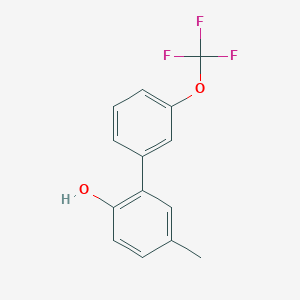
2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl
Descripción general
Descripción
2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl is a chemical compound. However, there is limited information available about this specific compound. It is similar to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, which is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans1.
Synthesis Analysis
The synthesis of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl is not well-documented. However, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a related compound, is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans1.Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl is not readily available. However, the related compound, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, has a linear formula of CF3OC6H3(OH)CHO1.Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl. However, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a related compound, is known to be used in the preparation of various compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl are not readily available. However, the related compound, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, is a solid with a melting point of 31-33 °C and a boiling point of 82 °C/60 mmHg1.Aplicaciones Científicas De Investigación
1. Antifungal Activity
Biphenyl derivatives have shown antifungal activity. For example, 3′-hydroxy-4′,5-dimethoxy-3,4-methylenedioxybiphenyl exhibited antifungal activity against Cladosporium cucumerinum and showed weak activity against Candida albicans and Trichophyton mentagrophytes (Bashir et al., 1992).
2. Liquid Crystalline Phases
Biphenyls with lateral methyl substituents can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This is due to microsegregation of hydrophilic regions from all-aromatic segments in the absence of a flexible alkyl chain (Kölbel et al., 1998).
3. Synthesis and Structural Analysis
New natural biphenyls have been identified and synthesized, such as in the study of Pentaphalangium solomonse Warb. These biphenyls were isolated and identified through various methods, contributing to the understanding of biphenyl structures (Cotterill, Owen, & Scheinmann, 1974).
4. Synthesis of Aromatic Compounds
The synthesis of trifluoromethoxylated aromatic compounds is significant in organic chemistry due to their pharmacological and biological properties. A user-friendly protocol for synthesizing these compounds demonstrates the importance of such molecules in pharmaceutical and agrochemical development (Feng & Ngai, 2016).
5. Chiral Discrimination in Chromatography
Chiral discrimination of biphenyl compounds, such as in the enantioseparation of biphenyls, is crucial in high-performance liquid chromatography (HPLC). This research helps in understanding the interactions and binding dynamics between chiral compounds (Yashima, Yamamoto, & Okamoto, 1996).
Safety And Hazards
The safety and hazards of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl are not well-documented. However, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation2.
Direcciones Futuras
The future directions of research involving 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl are not well-documented. However, given the interest in fluorinated compounds in pharmaceutical research, it is possible that this compound could be of interest in future studies1.
Propiedades
IUPAC Name |
4-methyl-2-[3-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-5-6-13(18)12(7-9)10-3-2-4-11(8-10)19-14(15,16)17/h2-8,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWWVJNCVBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



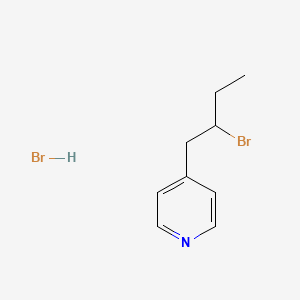
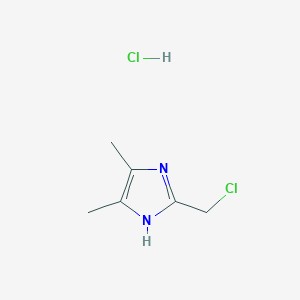
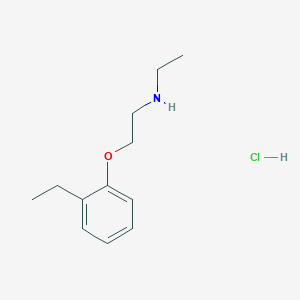
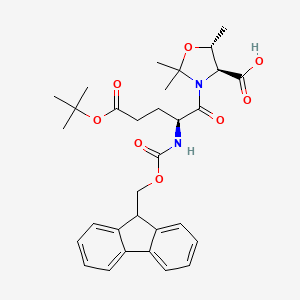
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
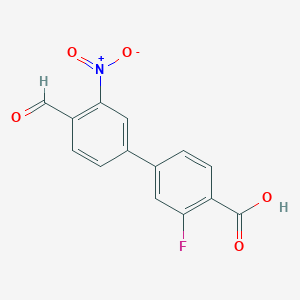
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
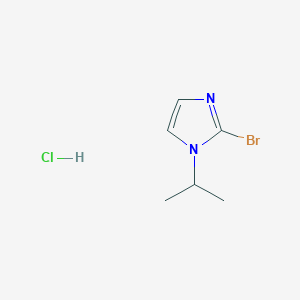
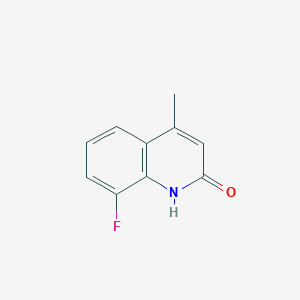
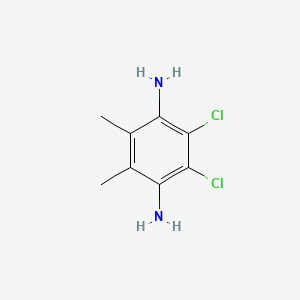
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)

![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
![2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1450331.png)